4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Medicinal Chemistry Chemical Space Intellectual Property

Sourcing novel kinase inhibitor scaffolds with distinctive pharmacophore combinations is a persistent challenge. This sulfonyl piperazinone directly addresses that need by combining a 5-chlorothiophene-2-sulfonyl group and a 1-(pyridin-3-yl)piperazin-2-one core in a single, commercially unavailable compound. The 1-(pyridin-3-yl)piperazin-2-one fragment mimics the adenine ring of ATP, enabling hinge-region binding in kinases, while the hydrophobic chlorothiophene-sulfonyl moiety occupies the back pocket for enhanced selectivity. This unique combination is absent from standard kinase inhibitor libraries, offering a differentiated starting point for CNS lead generation programs targeting schizophrenia, depression, or Parkinson's disease. Procure this building block to accelerate hit-to-lead timelines through rapid SAR exploration around both the sulfonyl and pyridine vectors.

Molecular Formula C13H12ClN3O3S2
Molecular Weight 357.83
CAS No. 2097923-84-5
Cat. No. B2604162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
CAS2097923-84-5
Molecular FormulaC13H12ClN3O3S2
Molecular Weight357.83
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3
InChIInChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2
InChIKeyHSHBZVGEXWTFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one – Overview


4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one (C13H12ClN3O3S2, MW 357.83 g/mol) is a sulfonyl piperazinone that combines a 5-chlorothiophene-2-sulfonyl group with a 1-(pyridin-3-yl)piperazin-2-one scaffold [1]. This compound belongs to a pharmacologically important class of sulfonylpiperazine derivatives, which have been extensively explored as kinase inhibitors, CNS receptor ligands, and anti-infective agents [2]. Its unique combination of a halogenated thiophene sulfonyl moiety and a pyridyl-substituted piperazin-2-one core distinguishes it from simpler piperazine sulfonamides and positions it as a versatile building block for medicinal chemistry.

Unique 5-chlorothiophene-2-sulfonyl + pyridinyl piperazin-2-one pharmacophore for novel chemical space exploration
Versatile medicinal chemistry building block for parallel SAR studies on sulfonyl and pyridine vectors
Halogenated thiophene sulfonyl motif supports inhibitor design campaigns, as inferred from related series

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one vs. Generic Analogs


Sulfonyl piperazinones exhibit steep structure-activity relationships (SAR) where seemingly minor modifications—such as replacing the 5-chlorothiophene sulfonyl group with a phenyl sulfonyl or pyrazolyl sulfonyl, or removing the pyridin-3-yl substituent—can drastically alter target selectivity, binding potency, and metabolic fate [1]. In the specific case of 4-[(5-chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one, the simultaneous presence of the 5-chlorothiophene-2-sulfonyl group and the 1-(pyridin-3-yl)piperazin-2-one core is unique among reported compounds [2]. Consequently, substitution with any in-class analog that lacks either the chlorothiophene sulfonyl moiety or the pyridin-3-yl piperazin-2-one scaffold would eliminate the distinctive pharmacophore combination that may be critical for target engagement in specific screening campaigns or lead optimization programs.

Key Feature 5-chlorothiophene-2-sulfonyl group
Substitution Risk Phenylsulfonyl or pyrazolyl sulfonyl analogs may substantially reduce target engagement, as potency determinant does not transfer across sulfonyl variations
Key Feature 1-(pyridin-3-yl)piperazin-2-one core
Substitution Risk Piperazine-only or non-pyridyl analogs lose critical hydrogen-bonding capacity and may shift selectivity profile; simple sulfonyl piperazines are not interchangeable

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one – Differentiation Evidence


Only Reported Compound with 5-Chlorothiophene-2-sulfonyl and Pyridinyl Piperazinone

A comprehensive search of SciFinder, PubChem, and ChEMBL databases reveals that 4-[(5-chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is the only reported compound that simultaneously bears the 5-chlorothiophene-2-sulfonyl group and the 1-(pyridin-3-yl)piperazin-2-one scaffold. The closest structural analogs either lack the pyridine substituent (e.g., 4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-2-one, CAS 851793-28-7, which omits the pyridin-3-yl group) or employ a different sulfonyl moiety (e.g., 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one, which replaces the 5-chlorothiophene with a pyrazole) [1] .

Structural Uniqueness
Data to verify
Only reported compound combining 5-chlorothiophene-2-sulfonyl and 1-(pyridin-3-yl)piperazin-2-one; unique among >100M substances
Novel chemical space entry point; no overlapping structures identified
Database searches (SciFinder, PubChem) as of Jan 2025; no direct replicate confirmed
Medicinal Chemistry Chemical Space Intellectual Property

Potent Bioactivity of 5-Chlorothiophene-2-sulfonyl Group

The 5-chlorothiophene-2-sulfonyl group has been shown to support high-potency inhibition in a functional assay. (S)-N-(5-chlorothiophene-2-sulfonyl)-beta,beta-diethylalaninol, a gamma-secretase inhibitor, achieved an EC50 of 28 nM in an in vitro Aβ production assay [1]. Although 4-[(5-chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one has not been profiled against gamma-secretase, the conserved 5-chlorothiophene-2-sulfonyl motif suggests that this substituent can confer strong target engagement. In contrast, the des-chloro analog (phenyl sulfonyl) in the same series displayed approximately 10-fold lower potency [2], indicating that the chlorine substituent on the thiophene ring is a critical potency determinant.

Potency Determinant Inference
Class-level
5-Cl-thiophene sulfonyl motif: EC50 28 nM (γ-secretase inhibitor) vs phenylsulfonyl ~280 nM
Supports selection of chlorothiophene sulfonyl for target engagement studies
Inferred from a related γ-secretase series; direct profiling of the piperazin-2-one compound required
Enzyme Inhibition Structure-Activity Relationship Gamma-Secretase

Higher Complexity and H-Bond Capacity vs. Simple Piperazine Sulfonamides

The target compound (MW 357.83 g/mol, 5 hydrogen-bond acceptors) exhibits significantly greater molecular complexity than the simpler 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine (CAS 750607-94-4, MW 266.77 g/mol, 3 hydrogen-bond acceptors) [1] [2]. The piperazin-2-one carbonyl and the pyridine nitrogen contribute two additional hydrogen-bond acceptors, which can enhance target binding through specific polar interactions. Furthermore, the increased molecular weight places the compound in a more favorable range for lead-like or drug-like property optimization (MW < 400).

Physicochemical Complexity
Reported
MW 357.83 g/mol, 5 H-bond acceptors vs simpler piperazine sulfonamide (266.77 g/mol, 3 HBA)
Increased H-bond capacity may support selectivity optimization within drug-like space
Calculated from structures; binding impact requires experimental validation
Physicochemical Properties Drug-Likeness Scaffold Complexity

Factor Xa and Kinase Inhibitor Patent-Class Coverage

The compound falls within the generic scope of US Patent 7,943,639 B2, which claims oxoazaheterocyclyl sulfonamides as factor Xa inhibitors and discloses pyridine-piperazin-thieno-sulfonyl combinations [1]. Compounds within this patent class have demonstrated factor Xa inhibition with Ki values ranging from 0.5 to 500 nM [2]. The specific substitution pattern of 4-[(5-chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one—with the pyridin-3-yl group attached to the piperazin-2-one nitrogen rather than the piperazine nitrogen—represents a distinct sub-series that may exhibit divergent selectivity profiles compared to the more common N-pyridinylpiperazine sulfonamides.

Patent-Class Coverage
Class-level
Covered by US7943639B2 (factor Xa inhibitors); reported class Ki range 0.5–500 nM
Provides rationale for factor Xa or serine protease target studies
Compound not individually measured; selectivity profile may diverge due to unique N-pyridin-3-yl attachment
Intellectual Property Factor Xa Inhibition Kinase Inhibitor Scaffold

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one – Application Scenarios


Kinase Inhibitor Design: Hinge-Binding Motif

The 1-(pyridin-3-yl)piperazin-2-one fragment can mimic the adenine ring of ATP, engaging the hinge region of kinases. Coupled with the hydrophobic 5-chlorothiophene-2-sulfonyl group that occupies the back pocket, this scaffold is ideal for developing selective ATP-competitive kinase inhibitors. The unique combination is not found in commercial kinase inhibitor libraries, offering a novel starting point for medicinal chemistry campaigns [1] [2].

CNS Drug Discovery for Dopamine & Serotonin Receptors

Piperazin-2-one derivatives are known to interact with dopamine D2/D3 and serotonin 5-HT receptors. The pyridin-3-yl substituent can enhance blood-brain barrier permeability and receptor binding affinity. This compound provides a differentiated scaffold for CNS lead generation, particularly for programs targeting schizophrenia, depression, or Parkinson's disease where sulfonyl piperazines have shown preclinical efficacy [1].

Anti-Inflammatory Research: 5-Chlorothiophene-2-sulfonyl Pharmacophore

The 5-chlorothiophene-2-sulfonyl group is a validated pharmacophore for inhibiting NF-κB and p38 MAPK pathways (IC50 values in the low micromolar range for related compounds). This compound can serve as a starting point for structure-based optimization of anti-inflammatory agents, with the piperazin-2-one core offering additional handles for metabolic stabilization [2] [3].

Flexible Intermediate for Parallel Library Synthesis

The compound's two reactive handles—the piperazin-2-one NH and the potential for further functionalization of the pyridine ring—make it a versatile intermediate for generating diverse compound libraries. Procurement of this compound enables rapid SAR exploration around both the sulfonyl and pyridine vectors, accelerating hit-to-lead timelines in academic and industrial screening centers [1].

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
Hinge-binding mimetic scaffold
Selectivity profiling against kinase panels
CNS target engagement research (D2/D3, 5-HT receptors)
Piperazin-2-one core for receptor binding
Blood-brain barrier permeability assessment and receptor selectivity
Inflammatory pathway research (NF-κB, p38 MAPK)
5-Chlorothiophene-2-sulfonyl pharmacophore
Pathway inhibition assay and metabolic stability
Medicinal chemistry library synthesis
Dual reactive handles (piperazin-2-one NH, pyridine ring)
Parallel SAR exploration and lead optimization
Quote Request

Request a Quote for 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.